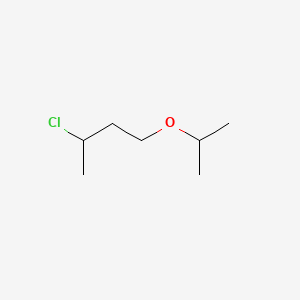3-Chlorobutyl isopropyl ether
CAS No.: 2703-40-4
Cat. No.: VC20484165
Molecular Formula: C7H15ClO
Molecular Weight: 150.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2703-40-4 |
|---|---|
| Molecular Formula | C7H15ClO |
| Molecular Weight | 150.64 g/mol |
| IUPAC Name | 3-chloro-1-propan-2-yloxybutane |
| Standard InChI | InChI=1S/C7H15ClO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | BSINTXBUDUXQLI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OCCC(C)Cl |
Introduction
Chemical Structure and Nomenclature
3-Chlorobutyl isopropyl ether (IUPAC name: 3-chlorobutoxypropane) consists of a four-carbon butyl chain with a chlorine atom at the third carbon, bonded to an isopropyl group through an ether linkage. Its molecular formula is C₇H₁₅ClO, with a molecular weight of 150.64 g/mol. The structure is as follows:
The compound’s nomenclature follows IUPAC rules, prioritizing the longest carbon chain (butyl) and specifying substituents (chlorine at position 3). The ether functional group is denoted by the suffix "-oxy."
Physical and Chemical Properties
While experimental data for 3-chlorobutyl isopropyl ether are scarce, properties can be extrapolated from structurally similar compounds like diisopropyl ether (CAS 108-20-3) and chlorinated hydrocarbons .
Hypothesized Physical Properties
Spectral Characteristics
-
IR Spectroscopy: Expected peaks include C-O-C stretching (~1100 cm⁻¹), C-Cl stretching (~600–800 cm⁻¹), and C-H stretches (2800–3000 cm⁻¹).
-
NMR:
-
¹H NMR: δ 1.0–1.5 (isopropyl methyl groups), δ 3.4–3.7 (ether -O-CH₂-), δ 4.1–4.3 (chlorinated -CHCl-).
-
¹³C NMR: δ 70–75 (ether oxygen-bearing carbon), δ 45–50 (chlorinated carbon).
-
Synthesis Methods
The Williamson ether synthesis is a plausible route for preparing 3-chlorobutyl isopropyl ether, leveraging alkoxide and haloalkane precursors .
Proposed Reaction Scheme
Conditions:
-
Solvent: Dry diethyl ether or tetrahydrofuran.
-
Temperature: 0–25°C.
-
Catalyst: None required; base (NaH) may accelerate deprotonation.
Challenges and Optimization
-
Side Reactions: Elimination to form alkenes competes with substitution. Low temperatures and polar aprotic solvents favor the desired pathway.
-
Purification: Distillation under reduced pressure to isolate the product from unreacted alcohols.
Reactivity and Stability
Peroxide Formation
Like diisopropyl ether , 3-chlorobutyl isopropyl ether is susceptible to peroxide formation upon prolonged exposure to air. Stabilizers such as 2,6-di-tert-butyl-4-methylphenol (BHT) may be added to inhibit oxidation.
Nucleophilic Substitution
The chlorine atom at the 3-position renders the compound reactive in SN2 reactions. For example:
Combustion
Combustion products likely include CO₂, H₂O, and HCl, posing environmental and health risks.
Future Research Directions
-
Experimental Characterization: Determine boiling point, solubility, and spectral data.
-
Toxicological Studies: Assess acute and chronic exposure risks.
-
Stabilizer Efficacy: Evaluate BHT and alternatives for peroxide suppression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume